N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxy-3-methylbenzenesulfonyl)guanidine
Description
N-[2-(1H-Indol-3-yl)ethyl]-N'-(4-methoxy-3-methylbenzenesulfonyl)guanidine is a guanidine derivative characterized by a sulfonamide-linked indole moiety. The indole group (1H-indol-3-yl) is attached via an ethyl chain to the guanidine nitrogen, while the sulfonyl group is substituted with methoxy and methyl groups at the 4- and 3-positions of the benzene ring, respectively.
Properties
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxy-3-methylphenyl)sulfonylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-13-11-15(7-8-18(13)26-2)27(24,25)23-19(20)21-10-9-14-12-22-17-6-4-3-5-16(14)17/h3-8,11-12,22H,9-10H2,1-2H3,(H3,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDRHYRCTPDQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(=NCCC2=CNC3=CC=CC=C32)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxy-3-methylbenzenesulfonyl)guanidine typically involves the coupling of tryptamine with a sulfonyl guanidine derivative. One common method uses N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include refluxing in an appropriate solvent such as methanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxy-3-methylbenzenesulfonyl)guanidine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the sulfonyl group can produce sulfoxides or sulfides.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to create derivatives with tailored properties for specific applications.
Biology
The biological activities of N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxy-3-methylbenzenesulfonyl)guanidine have been explored in several studies:
- Antimicrobial Properties : Research indicates that compounds with indole structures often exhibit antimicrobial activity. This compound has been investigated for its potential effectiveness against various pathogens.
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, making it a candidate for further investigation in cancer therapeutics.
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic potential in treating various diseases. Its unique structure may allow it to interact with biological targets effectively:
- Therapeutic Applications : Investigations into the compound's effects on specific diseases are ongoing, with an emphasis on its role in drug development.
Industrial Applications
The industrial applications of this compound are primarily focused on the development of new materials and chemical processes. The compound's versatility makes it suitable for use in:
- Material Science : It can be utilized in creating advanced materials with specific chemical properties.
- Chemical Processes : The compound may play a role in optimizing chemical synthesis methods, particularly in large-scale production settings.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-N’-(4-methoxy-3-methylbenzenesulfonyl)guanidine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonyl guanidine group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Linked Guanidines
Several guanidine derivatives with sulfonamide substituents have been synthesized and studied. For example:
- 1-Amino-2-[4-chloro-5-methyl-2-(4-trifluoromethylbenzylthio)benzenesulfonyl]guanidine (12) (): Structural differences: The benzene ring here is substituted with chloro (Cl), methyl (CH₃), and trifluoromethylbenzylthio (SCF₃) groups. Physicochemical properties: IR and ¹H-NMR data (e.g., νmax 1324 cm⁻¹ for SO₂, δ 7.80 ppm for aromatic protons) highlight strong sulfonamide character.
- N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines (): These compounds feature variable alkylthio (e.g., methylthio, benzylthio) substituents. Synthetic routes: Prepared via multi-step reactions involving cyanamide potassium salts and aminoguanidines, similar to methods used for sulfonamide-guanidine hybrids .
Indole-Containing Guanidines
N-[2-(5-Methoxy-1H-indol-3-yl)-ethyl]-N''-(4-methyl-benzoyl)guanidine ():
- PDAT (N-[2-(1H-Indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine) (): Key difference: Replaces the sulfonylguanidine with a dimethylpropane-diamine group. Biological relevance: PDAT exhibits noncompetitive inhibition of indolethylamine-N-methyltransferase, suggesting the indole-ethyl moiety is critical for enzyme interaction .
Methoxyphenyl-Substituted Guanidines
- N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine (): Structural analysis: The guanidine CN₃ unit shows bond-length deviations (e.g., C1–N3 = 1.2889 Å, indicative of double-bond character) and nonclassical C–H···O hydrogen bonds involving methoxy groups . Synthetic methods: Prepared via reactions of chloroformamidinium chloride with 4-methoxyaniline, highlighting the versatility of guanidine synthesis .
Comparative Analysis of Key Features
Table 1: Structural and Functional Comparison
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxy-3-methylbenzenesulfonyl)guanidine, commonly referred to as a sulfonyl guanidine derivative, is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an indole moiety and a sulfonyl group. This article provides an overview of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | 2-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxy-3-methylphenyl)sulfonylguanidine |
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 398.46 g/mol |
| CAS Number | 869074-97-5 |
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The sulfonamide group may interact with various enzymes or receptors involved in cellular signaling pathways.
- The indole moiety may facilitate interactions with biological targets due to its planar structure and ability to participate in π-stacking interactions .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Cancer Cell Lines : In vitro studies on various cancer cell lines have demonstrated that guanidine derivatives can inhibit cell growth significantly. For instance, compounds similar to this one have been shown to reduce viability in breast and prostate cancer cell lines by more than 50% at specific concentrations.
- Neuroprotection in Animal Models : Animal studies have indicated that related compounds can protect against neurodegeneration induced by toxins or injury. These findings support the hypothesis that this class of compounds may offer therapeutic benefits for conditions like Alzheimer's disease .
Q & A
Q. What synthetic methodologies are recommended for preparing N-[2-(1H-indol-3-yl)ethyl]-N'-(4-methoxy-3-methylbenzenesulfonyl)guanidine?
- Methodological Answer : Synthesis involves multi-step organic reactions. Key steps include:
-
Coupling reactions : Use palladium or copper catalysts under inert atmospheres (e.g., nitrogen) with solvents like DMF or toluene .
-
Guanidine formation : Sulfonylation of the indole-ethylamine intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions.
-
Purification : Column chromatography or recrystallization to isolate the final product.
-
Characterization : Confirm structure via H/C NMR, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) .
Example Reaction Conditions Catalyst: Pd(OAc) (5 mol%) Solvent: DMF, 80°C, 12 h Yield: ~45% (crude)
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- First Aid :
- Skin contact: Wash with soap/water for 15 minutes; seek medical attention if irritation persists .
- Eye exposure: Rinse with water for 15 minutes; remove contact lenses .
- Storage : Keep in a sealed container at -20°C in a dry, dark environment .
Q. How is the purity and structural integrity of the compound validated?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Purity >95% confirmed via reverse-phase chromatography .
- NMR : H/C spectra to verify proton environments and sulfonamide/indole moieties .
- Mass Spectrometry : HRMS for molecular weight confirmation (e.g., [M+H] at m/z 443.17) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
-
Catalyst Screening : Test Pd/C, CuI, or ligand-assisted systems (e.g., BINAP) to enhance coupling efficiency .
-
Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for solubility and reactivity .
-
Temperature Control : Gradual heating (e.g., 60–100°C) to prevent decomposition of thermally labile intermediates .
Optimization Parameters Catalyst: CuI (10 mol%) Solvent: Toluene, 90°C Yield improvement: ~60%
Q. How to resolve contradictions in spectroscopic data during structural confirmation?
- Methodological Answer :
- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in indole and sulfonamide regions .
- X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism (if crystalline) .
- Comparative Analysis : Align NMR shifts with structurally similar compounds (e.g., N-(2-(1H-indol-3-yl)ethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide) .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer :
-
Derivatization : Modify the methoxy or methyl groups on the benzenesulfonyl moiety to assess impact on bioactivity .
-
In Vitro Assays : Test cytotoxicity (e.g., MTT assay on cancer cell lines) and enzyme inhibition (e.g., kinase assays) .
-
Computational Modeling : Docking studies to predict interactions with targets like CDK5 or serotonin receptors .
SAR Findings 4-Methoxy group: Enhances solubility and target affinity Indole-ethyl chain: Critical for membrane permeability
Q. How to design stability studies under varying experimental conditions?
- Methodological Answer :
- Accelerated Degradation Tests :
- pH Stability : Incubate in buffers (pH 3–9) at 37°C; monitor via HPLC .
- Thermal Stress : Heat at 60°C for 48 h; analyze degradation products via LC-MS .
- Light Sensitivity : Expose to UV/VIS light; quantify photodegradation using spectrophotometry .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Dose-Response Validation : Re-test activity across multiple concentrations (e.g., 1–100 µM) to confirm EC/IC values .
- Cell Line Specificity : Compare results in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) .
- Batch Variability : Ensure consistent synthesis/purification protocols to minimize compound heterogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
